molecular formula C28H29N3O2S B2719512 2-(benzylthio)-N-isobutyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115485-96-5

2-(benzylthio)-N-isobutyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2719512
CAS No.: 1115485-96-5
M. Wt: 471.62
InChI Key: ULPGRBOQSWEJKP-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical appearance and any distinctive characteristics .


Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, and conditions for each step of the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity. Techniques such as melting point determination, solubility tests, and spectroscopic methods are often used .

Scientific Research Applications

Isoquinoline Derivatives and Organic Synthesis

Metalation vs Nucleophilic Addition in N-Phenethylimides

The study explores the sequential carbophilic addition of organolithium reagents and N-acyliminium ion cyclization of N-phenethylimides, leading to the efficient preparation of various isoquinoline derivatives. This work demonstrates a versatile approach for accessing the isoquinoline nucleus, critical for synthesizing a wide range of alkaloids and potential pharmaceuticals (Collado et al., 1997).

Cytotoxic Activity of Quinazoline Derivatives

Synthesis and Cytotoxic Activity of 7-oxo-7H-dibenz[f,ij]isoquinoline Derivatives

Research into 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives, which bear structural similarities to the compound , reveals their potential cytotoxic activities against various cancer cell lines. This highlights the broader application of such compounds in developing novel anticancer therapies (Bu et al., 2001).

Antipsychotic Potential of Heterocyclic Carboxamides

Synthesis and Evaluation of Heterocyclic Carboxamides as Potential Antipsychotic Agents

Heterocyclic analogues of carboxamides have been synthesized and evaluated for their potential as antipsychotic agents. This research underlines the importance of such compounds in addressing psychiatric disorders, suggesting the broader applicability of similar compounds in mental health treatment (Norman et al., 1996).

Antitubercular and Antibacterial Activities

Synthesis, Antitubercular and Antibacterial Activities of Quinazolinone Analogs

A novel series of quinazolinone analogs, including benzothiophene derivatives, have been synthesized and tested for their antitubercular and antibacterial activities. This indicates the potential use of such compounds in combating bacterial infections and tuberculosis, showcasing the importance of quinazolinone derivatives in medicinal chemistry (Rao & Subramaniam, 2015).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes information on toxicity, flammability, and environmental impact .

Properties

IUPAC Name

2-benzylsulfanyl-N-(2-methylpropyl)-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2S/c1-20(2)18-29-26(32)23-13-14-24-25(17-23)30-28(34-19-22-11-7-4-8-12-22)31(27(24)33)16-15-21-9-5-3-6-10-21/h3-14,17,20H,15-16,18-19H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPGRBOQSWEJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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